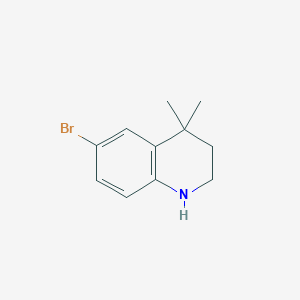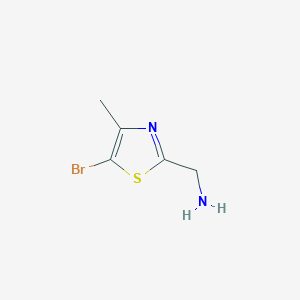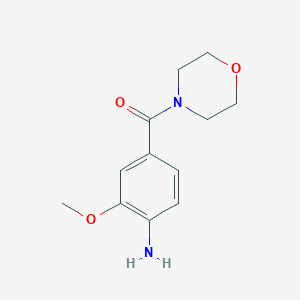![molecular formula C11H22N2 B7967552 1-Ethyl-1,9-diazaspiro[5.5]undecane](/img/structure/B7967552.png)
1-Ethyl-1,9-diazaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound featuring a spiro structure, which is characterized by two piperidine rings fused at a single carbon atom. This compound is part of the broader class of diazaspiro compounds, which have shown significant biological activity and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate piperidine derivatives under controlled conditions. One common method includes the cyclization of N-ethylpiperidine with a suitable spiro-fusing agent. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-Ethyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls into the molecule.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce any present carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups .
科学研究应用
1-Ethyl-1,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and as an antiviral agent
作用机制
The mechanism of action of 1-Ethyl-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it can act as an antagonist or agonist at certain receptors, modulating their activity. The compound may also inhibit specific enzymes, thereby affecting biochemical pathways. Molecular docking studies have shown that it can bind to targets such as NS5-methyltransferase, which is involved in viral replication .
相似化合物的比较
1,9-Diazaspiro[5.5]undecane: The parent compound without the ethyl group.
3,9-Diazaspiro[5.5]undecane: A similar compound with different substitution patterns on the spiro structure.
4,5-Benzene-fused 1,9-diazaspiro[5.5]undecane: A compound with additional aromatic rings fused to the spiro structure
Uniqueness: 1-Ethyl-1,9-diazaspiro[5.5]undecane is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for medicinal chemistry .
属性
IUPAC Name |
1-ethyl-1,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-13-10-4-3-5-11(13)6-8-12-9-7-11/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHOEJMWLRSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC12CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B7967486.png)


![6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one](/img/structure/B7967522.png)
![1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone](/img/structure/B7967529.png)
![2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one](/img/structure/B7967530.png)
![1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7967534.png)
![1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967542.png)
![1-Isobutyl-1,7-diazaspiro[4.4]nonane](/img/structure/B7967543.png)
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B7967551.png)



![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]amino]-2-oxoacetic acid](/img/structure/B7967574.png)
